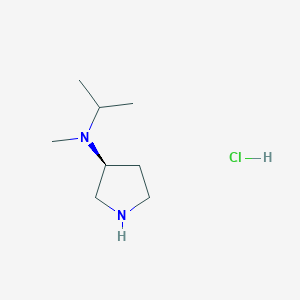
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of an isopropyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Isopropyl and Methyl Groups: The isopropyl and methyl groups are introduced through alkylation reactions. This can be achieved using reagents like isopropyl bromide and methyl iodide in the presence of a base such as sodium hydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release and uptake, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to influence the dopaminergic and cholinergic systems.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpyrrolidine: Lacks the isopropyl group, resulting in different chemical properties and biological activities.
N-Isopropylpyrrolidine: Lacks the methyl group, leading to variations in its reactivity and applications.
Pyrrolidine: The parent compound without any alkyl substitutions, used as a basic building block in organic synthesis.
Uniqueness
(S)-N-Isopropyl-N-methylpyrrolidin-3-amine hydrochloride is unique due to the presence of both isopropyl and methyl groups, which confer specific steric and electronic properties. These properties make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C8H19ClN2 |
|---|---|
Peso molecular |
178.70 g/mol |
Nombre IUPAC |
(3S)-N-methyl-N-propan-2-ylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-7(2)10(3)8-4-5-9-6-8;/h7-9H,4-6H2,1-3H3;1H/t8-;/m0./s1 |
Clave InChI |
CGZZNQSQBVIOEK-QRPNPIFTSA-N |
SMILES isomérico |
CC(C)N(C)[C@H]1CCNC1.Cl |
SMILES canónico |
CC(C)N(C)C1CCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylbenzo[b]thiophen-2-amine](/img/structure/B13647056.png)
![(R)-(3,4-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13647060.png)
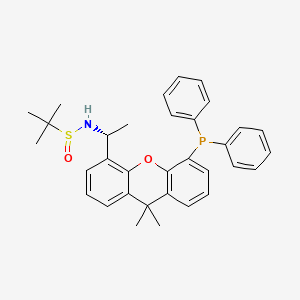
![[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride](/img/structure/B13647068.png)
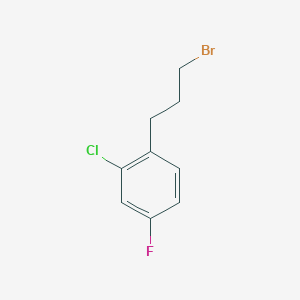
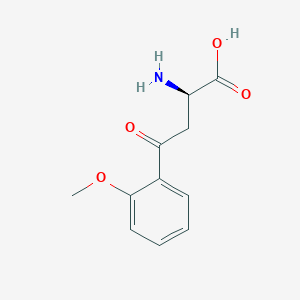
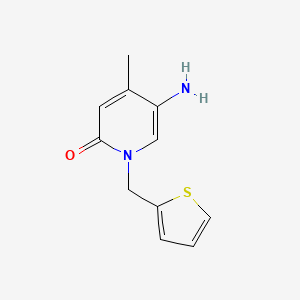
![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)
![(1R,1aS,6aS)-4-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine](/img/structure/B13647090.png)

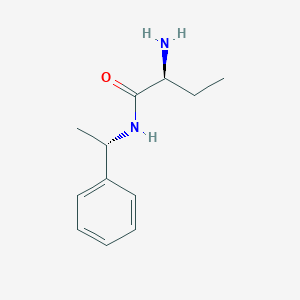
![4-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13647110.png)
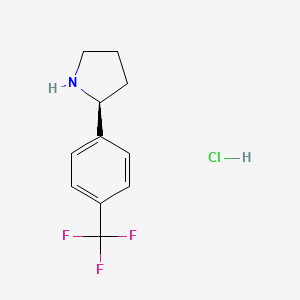
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13647129.png)
